molecular formula C17H20N2O2 B2816642 N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-28-4

N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2816642
CAS No.: 478249-28-4
M. Wt: 284.359
InChI Key: IADIBTGRJBHBIH-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole-carboxamide backbone substituted with a 2-methylbenzoyl group at the 4-position and a branched butan-2-yl amine at the N-terminus.

Properties

IUPAC Name

N-butan-2-yl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-12(3)19-17(21)15-9-13(10-18-15)16(20)14-8-6-5-7-11(14)2/h5-10,12,18H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADIBTGRJBHBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with butan-2-yl halide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrole derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide with two well-studied TRPA1 antagonists: HC-030031 and CHEM-5861528 . These compounds share structural motifs such as aromatic acyl groups and branched alkyl chains, which are critical for TRPA1 inhibition.

Table 1: Key Properties of TRPA1-Targeting Compounds

Compound Name Structure Highlights IC50 (TRPA1 Inhibition) Observed Therapeutic Effects
This compound Pyrrole-carboxamide core, 2-methylbenzoyl, butan-2-yl Not reported Hypothesized anti-inflammatory effects (based on structural analogs)
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl] acetamide) Xanthine-derived acetamide, isopropylphenyl 4–10 μM Reduces airway inflammation and neuronal hyperexcitability in asthma models
CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl] acetamide) Xanthine-derived acetamide, butan-2-ylphenyl 4–10 μM Similar TRPA1 inhibition profile to HC-030031; enhanced lipophilicity

Structural and Functional Insights

Core Scaffold Differences: The target compound employs a pyrrole-carboxamide scaffold, whereas HC-030031 and CHEM-5861528 use xanthine-derived acetamide cores.

Substituent Effects :

  • The butan-2-yl group in the target compound and CHEM-5861528 increases lipophilicity compared to HC-030031’s isopropyl group. This could enhance membrane permeability but may also affect metabolic stability .
  • The 2-methylbenzoyl substituent in the target compound introduces steric bulk absent in HC-030031 and CHEM-5861528, possibly influencing receptor selectivity.

Potency and Efficacy: While HC-030031 and CHEM-5861528 exhibit IC50 values of 4–10 μM, the target compound’s potency remains unquantified in published studies. However, its structural similarity suggests comparable or weaker activity, pending experimental validation. HC-030031 has demonstrated efficacy in preclinical asthma models, reducing eosinophil infiltration and bronchial hyperreactivity . By analogy, the target compound might share anti-inflammatory applications but lacks direct evidence.

The target compound’s pyrrole scaffold could address these limitations if optimized for solubility or target engagement.

Biological Activity

N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure features a pyrrole ring, which is known for its diverse biological activities. The specific substituents on the pyrrole ring significantly influence the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MIC) below 0.016 μg/mL . This suggests that modifications to the pyrrole scaffold can enhance anti-tubercular efficacy.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Activity Type
This compound< 0.016Anti-TB
Compound with 2-adamantyl group< 0.016Anti-TB
Isoniazid< 0.5First-line Anti-TB

Cytotoxicity and Selectivity

The selectivity of this compound is also noteworthy. While exhibiting potent anti-tubercular activity, it demonstrates low cytotoxicity, with IC50 values greater than 64 μg/mL against mammalian cell lines . This high selectivity index is crucial for drug development as it indicates a lower likelihood of adverse effects in human cells.

The mechanism by which this compound exerts its biological effects primarily involves inhibition of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the bacterial cell wall integrity and survival. The compound's interaction with the MmpL3 protein, a transporter involved in mycolic acid export, has been identified as a key target .

Case Studies and Research Findings

Several case studies have investigated the biological activity of pyrrole derivatives:

  • Study on Drug-resistant Tuberculosis : A study demonstrated that a derivative similar to this compound showed significant efficacy against drug-resistant strains of Mycobacterium tuberculosis, indicating its potential as a novel therapeutic agent .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies indicate that the presence of bulky substituents on the carboxamide group enhances antibacterial potency. For instance, replacing smaller groups with larger ones resulted in over a 100-fold increase in activity compared to first-line treatments like isoniazid .
  • In Vivo Efficacy : Animal model studies have shown promising results where compounds based on this pyrrole scaffold demonstrated significant reductions in bacterial load in infected tissues, supporting their further development into clinical candidates .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrole-2-carboxamide core in N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide?

  • The synthesis typically involves multi-step organic reactions, including:

  • Acylation of the pyrrole ring using 2-methylbenzoyl chloride under anhydrous conditions to introduce the benzoyl group.
  • Amide coupling between the pyrrole-2-carboxylic acid derivative and butan-2-amine, facilitated by coupling agents like EDCI/HOBt in DMF .
    • Optimization tips : Control reaction temperature (0–25°C) and use inert atmospheres to prevent side reactions. Monitor progress via TLC or LCMS .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Analytical methods :

  • NMR spectroscopy : Confirm substitution patterns (e.g., 1H NMR for butan-2-yl CH₃CH(CH₂-) and 2-methylbenzoyl aromatic protons).
  • HPLC/LCMS : Assess purity (>95% recommended for biological assays) and detect byproducts .
    • Challenge : Overlapping signals in crowded spectral regions (e.g., pyrrole protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What experimental designs are effective for elucidating the mechanism of action of this compound in cancer cell lines?

  • In vitro assays :

  • Proliferation inhibition : Use MTT or ATP-based assays on lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells, with IC₅₀ determination .
  • Target identification : Employ kinase profiling panels or thermal shift assays to identify binding partners (e.g., kinases, transcription factors) .
    • Mechanistic insights : Compare results to structurally related compounds (e.g., halogenated analogs) to infer structure-activity relationships (SAR) .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Case example : Variations in IC₅₀ values may arise from differences in:

  • Cell culture conditions (e.g., serum concentration, passage number).
  • Compound solubility (use DMSO stocks ≤0.1% to avoid cytotoxicity).
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings with orthogonal assays (e.g., apoptosis via Annexin V staining) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, sulfonamide) to the butan-2-yl chain to enhance solubility without compromising activity .
  • Metabolic stability : Perform microsomal stability assays (human/rat liver microsomes) and modify metabolically labile sites (e.g., methyl groups on benzoyl) .

Methodological Challenges and Solutions

Q. How to design SAR studies for pyrrole-2-carboxamide derivatives with mixed bioactivity outcomes?

  • Approach :

  • Systematic substitution : Vary the benzoyl (e.g., 2-methyl vs. 2,4-dichloro) and alkylamide (e.g., butan-2-yl vs. prop-2-yn-1-yl) groups.
  • Data analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural features with activity .
    • Key finding : Bulky substituents on the benzoyl group enhance target affinity but may reduce cell permeability .

Q. What in silico tools are suitable for predicting target interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothetical targets (e.g., kinases, GPCRs).
  • Limitation : Accuracy depends on the availability of high-resolution protein structures. Cross-validate with experimental data (e.g., SPR binding kinetics) .

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